molecular formula C9H20OSi B12566589 Dimethyl(1-heptenyl)silanol

Dimethyl(1-heptenyl)silanol

Cat. No.: B12566589
M. Wt: 172.34 g/mol
InChI Key: QDJCYIGRPBQNER-CMDGGOBGSA-N
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Description

Dimethyl(1-heptenyl)silanol is an organosilicon compound that serves as a versatile reagent in metal-catalyzed cross-coupling reactions for the construction of carbon-carbon bonds . Its primary research value lies in its role as a competent partner in the cross-coupling with aromatic and olefinic halides, providing a viable alternative to traditional organometallic donors like boronic acids, stannanes, or organozincs . The compound participates in transmetalation, a key step in the catalytic cycle, through mechanistically distinct pathways. Under classical fluoride activation, cross-coupling can proceed via a pentacoordinate siliconate intermediate . Notably, it can also engage in fluoride-free coupling under Brønsted base activation, where its deprotonated silanolate form can transmetalate via an 8-Si-4 intermediate without the need for anionic activation . This dual mechanistic capability offers researchers flexibility in reaction design. A specific application of this reagent is its documented use in the palladium-catalyzed cross-coupling with 4-iodoanisole to synthesize (Z)-(1-heptenyl)-4-methoxybenzene, demonstrating its utility in forming stereodefined alkene-containing products . The molecular formula of this compound is C9H20OSi, with a molecular weight of 172.343 g/mol . This product is intended for research use only and is not for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H20OSi

Molecular Weight

172.34 g/mol

IUPAC Name

[(E)-hept-1-enyl]-hydroxy-dimethylsilane

InChI

InChI=1S/C9H20OSi/c1-4-5-6-7-8-9-11(2,3)10/h8-10H,4-7H2,1-3H3/b9-8+

InChI Key

QDJCYIGRPBQNER-CMDGGOBGSA-N

Isomeric SMILES

CCCCC/C=C/[Si](C)(C)O

Canonical SMILES

CCCCCC=C[Si](C)(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl(1-heptenyl)silanol can be synthesized through a palladium-catalyzed cross-coupling reaction. One common method involves the reaction of (E)-1-bromo-1-heptene with t-butyllithium in dry ether at -78°C, followed by the addition of dimethylsilanol . This reaction yields (E)-dimethyl-(1-heptenyl)silanol with high stereospecificity.

Industrial Production Methods: Industrial production of organosilanols, including this compound, often involves the hydrolysis of chlorosilanes or alkoxysilanes. The Müller–Rochow process is a widely used industrial method for producing methylchlorosilanes, which can then be hydrolyzed to form silanols .

Chemical Reactions Analysis

Palladium-Catalyzed Cross-Coupling Reactions

Dimethyl(1-heptenyl)silanol serves as a critical substrate in palladium-catalyzed cross-coupling reactions, particularly with aryl/alkenyl halides. Two mechanistic pathways dominate:

Thermal Pathway

  • Proceeds via an 8-Si-4 intermediate without anionic activation.

  • Rate equation: rate = k<sub>obs</sub>[R<sub>3</sub>SiOK]<sup>0</sup>[ArylBr]<sup>0</sup>, with k<sub>obs</sub> proportional to [(<sup>t</sup>-Bu<sub>3</sub>P)<sub>2</sub>Pd]<sup>0.98</sup> .

Anionically Activated Pathway

  • Involves hypervalent 10-Si-5 siliconate intermediates.

  • Demonstrated with cesium silanolate (Cs<sup>+</sup>1 <sup>−</sup>), accelerating transmetalation by 4.5× compared to potassium silanolate .

SilanolateRate Constant (k<sub>obs</sub>, s<sup>−1</sup>)Temperature
K<sup>+</sup>1 <sup>−</sup>5.0 × 10<sup>−3</sup>50°C
Cs<sup>+</sup>1 <sup>−</sup>2.3 × 10<sup>−2</sup>21°C

Fluoride-Promoted Transmetalation

Tetrabutylammonium fluoride (TBAF) activates this compound by forming a hydrogen-bonded intermediate, facilitating turnover-limiting transmetalation with organopalladium species . Key findings include:

  • Disiloxane Formation : The silanol reacts with TBAF to generate a disiloxane intermediate, critical for transmetalation efficiency.

  • Kinetic Dependence : First-order kinetics in [TBAF], with a rate constant (k) of 1.2 × 10<sup>−3</sup> M<sup>−1</sup>s<sup>−1</sup> for reactions with 2-iodothiophene .

Reaction Mechanisms in Catalytic Cycles

Spectroscopic and kinetic analyses reveal:

  • Oxidative Insertion : Rapid and irreversible Pd insertion into aryl iodides precedes transmetalation.

  • Siliconate Complex Formation : A pentacoordinate siliconate intermediate forms during transmetalation, confirmed by <sup>31</sup>P NMR and stoichiometric experiments .

Dual Pathway Model (Figure 3 in ):

  • Thermal Intramolecular Transmetalation : Favored at lower silanolate concentrations.

  • Anion-Activated Intermolecular Transmetalation : Dominant under catalytic conditions with excess silanolate.

Comparative Reactivity with Other Silanols

This compound exhibits unique reactivity compared to analogous silanols:

CompoundKey FeatureReactivity Difference
DimethylphenylsilanolAromatic stabilizationLower alkenyl-related reactivity
VinyltrimethylsilanolShorter alkenyl chainFaster transmetalation due to reduced steric hindrance
Alkynyl(dimethyl)silanolTriple bondHigher electrophilicity in cross-coupling

The heptenyl chain in this compound introduces steric and electronic effects that stabilize transition states in catalytic cycles while maintaining compatibility with diverse substrates .

Challenges and Limitations

  • Steric Hindrance : Bulky substituents on silicon reduce transmetalation efficiency (e.g., diisopropyl analogs show 40% lower yields) .

  • Sensitivity to Protons : Competing hydrolysis under acidic conditions necessitates anhydrous reaction setups .

Scientific Research Applications

Organic Synthesis

Dimethyl(1-heptenyl)silanol plays a crucial role in organic synthesis, particularly in cross-coupling reactions with palladium complexes. These reactions often involve the formation of pentacoordinate siliconate complexes that undergo transmetalation with organopalladium species. This mechanism facilitates the creation of complex organic molecules with high specificity and yield .

Material Science

In materials science, this compound is utilized for:

  • Silicone Polymers : It serves as a precursor for silanol-terminated silicone polymers, which are used to modify properties such as temperature resistance and optical clarity.
  • Adhesives and Sealants : The compound's reactivity allows it to be incorporated into formulations for pressure-sensitive adhesives and sealants, enhancing their performance characteristics .

Medicinal Chemistry

Recent studies suggest that this compound could have potential applications in medicinal chemistry. Its ability to form silanol derivatives may be leveraged in drug delivery systems or as intermediates in the synthesis of pharmaceutical compounds. Research into its biological activity is ongoing, with preliminary findings indicating possible antibacterial properties .

Mechanism of Action

The mechanism of action of dimethyl(1-heptenyl)silanol involves its ability to form stable siloxane bonds through condensation reactions. The hydroxyl group on the silicon atom can react with other silanol groups or siloxanes, leading to the formation of siloxane linkages. This property is crucial in its applications in materials science and catalysis .

Comparison with Similar Compounds

Key Properties :

  • Reactivity : Participates in transmetalation steps under fluoride activation (e.g., TBAF) or basic conditions .
  • Mechanistic Pathways : Operates via two distinct pathways:
    • Formation of a pentacoordinate siliconate intermediate under "classical activation" with TBAF .
    • Direct adduct formation with Pd(II) intermediates, bypassing siliconate formation under specific conditions .
  • Acidity: Silanols generally exhibit higher acidity than alcohols (e.g., pKa ~13.6 for Et₃SiOH vs. ~19 for tert-butyl alcohol) due to silicon’s lower electronegativity .

Reactivity in Cross-Coupling Reactions

Dimethyl(1-heptenyl)silanol is distinguished by its alkenyl group, which enhances reactivity compared to aryl or heterocyclic silanols.

Compound Reactivity Profile Reaction Conditions Key Findings References
This compound High reactivity; transmetalation occurs via Pd-O-Si adduct or siliconate pathways TBAF, toluene, 25–90°C Rate-limiting transmetalation step
Dimethyl(4-methoxyphenyl)silanol Lower reactivity; requires Cs₂CO₃ and elevated temperatures (90°C) Cs₂CO₃, H₂O, toluene Slower transmetalation; hydration-sensitive
N-Boc-dimethyl(2-indolyl)silanol Moderate reactivity; forms sodium silanolate in situ NaOt-Bu, Pd₂(dba)₃, CuI Efficient coupling with aryl iodides
Triferrocenylsilanol Synthesized via Karstedt’s catalyst in DMSO (65% yield) DMSO, 100°C, 48 hrs Slower reaction in DMF (46% yield)

Key Observations :

  • Alkenyl silanols (e.g., this compound) exhibit faster transmetalation than aryl silanols due to reduced steric hindrance and electronic effects .
  • Arylsilanolates require stronger bases (e.g., Cs₂CO₃) and water additives to enhance reactivity .

Structural and Functional Differences

Alkenyl vs. Aryl Silanols
  • Electronic Effects: Alkenyl groups in this compound facilitate π-π interactions with Pd intermediates, accelerating transmetalation. Aryl silanols (e.g., dimethyl(4-methoxyphenyl)silanol) rely on electron-donating substituents to modulate reactivity .
  • Steric Considerations: Bulky substituents (e.g., trifluorotolyl) in aryl silanols reduce coupling efficiency (54% yield) , whereas alkenyl silanols maintain high selectivity.
Bifunctional Silanols vs. Monofunctional Silanols
  • 1,3-Phenylenebis[dimethyl silanol]: Contains two silanol groups, enabling dual reactivity in polymerization or crosslinking applications .
  • Dimethylsilanediol (C₂H₈O₂Si): A simple silanol with two hydroxyl groups; used in hydrolysis studies and as a model for silica surface chemistry .

Acidity and Solubility

Compound pKa (Approx.) Solubility Profile Applications
This compound ~14 Soluble in toluene, THF Cross-coupling; organometallic synthesis
Et₃SiOH 13.6 Polar aprotic solvents Acid catalyst; surface modification
Dimethylsilanediol ~12 Water (fully deprotonated at pH >7) Silica gel precursor; chromatography

Notes:

  • Silanols’ acidity enables deprotonation under mild conditions, critical for forming reactive silanolates .
  • Residual silanol groups in chromatography media (e.g., silica) cause peak tailing for basic analytes due to electrostatic interactions .

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